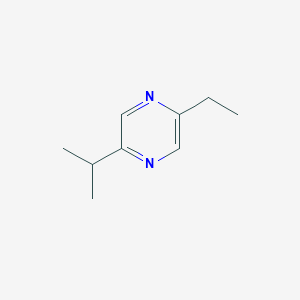
2-Ethyl-5-isopropylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-isopropylpyrazine is an organic compound with the molecular formula C9H14N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is known for its distinct odor and is often used in flavor and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-5-isopropylpyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-ethylpyrazine and isopropyl halides in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-isopropylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazine.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazines .
Aplicaciones Científicas De Investigación
2-Ethyl-5-isopropylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its distinct odor.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-isopropylpyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-isopropylpyrazine
- 2-Ethyl-5-methylpyrazine
- 2-Isopropyl-5-methylpyrazine
Uniqueness
2-Ethyl-5-isopropylpyrazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its unique odor makes it particularly valuable in the flavor and fragrance industry .
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-ethyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-5-11-9(6-10-8)7(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
DDEYIDPXRNBWQC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
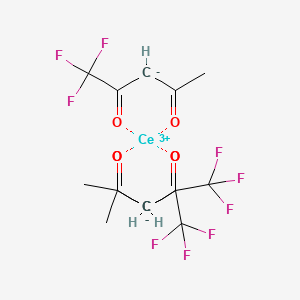
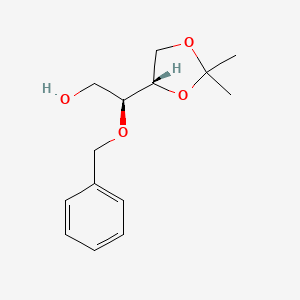
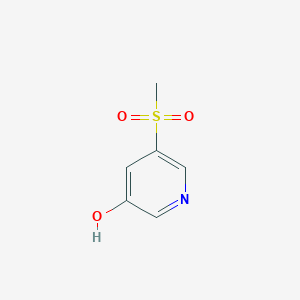
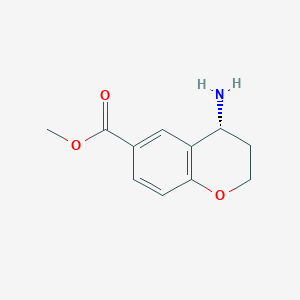
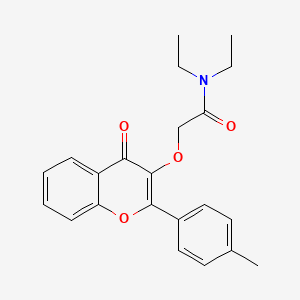
![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)
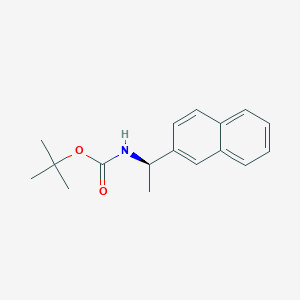
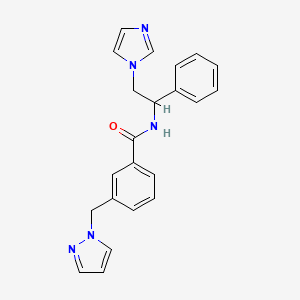
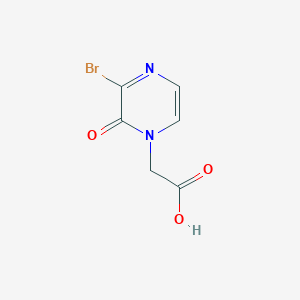
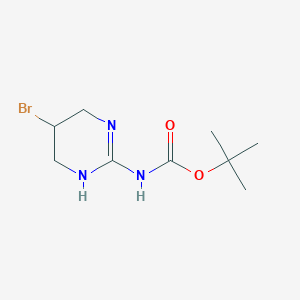
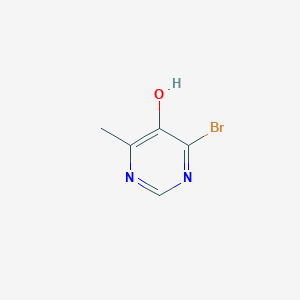
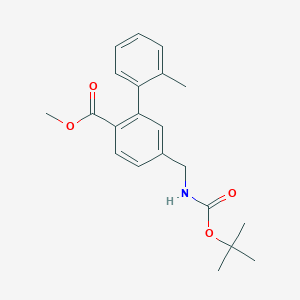
![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
